3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde
Overview
Description
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group attached to a 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected benzyl alcohol is then oxidized to the corresponding benzaldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the protection and oxidation steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid
Reduction: 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the silyl ether group, making it less stable and more reactive.
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Toluene: Similar structure but with a methyl group instead of an aldehyde group, leading to different reactivity and applications.
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzoic Acid: The oxidized form of the compound, with different chemical properties and uses.
Uniqueness
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is unique due to the presence of both the silyl ether and aldehyde functional groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-10H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWKERRFUWVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576490 | |
Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81168-11-8 | |
Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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